N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
Description
N-((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a hybrid structure with an oxazole core, substituted aromatic rings, and a sulfonamide linker. The molecule integrates a 4-methylbenzenesulfonamide group connected to a 2-methoxyphenyl moiety via a methylene bridge, while the oxazole ring is substituted with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively.
The oxazole ring contributes to electronic delocalization and hydrogen-bonding capabilities, while the ethoxy and methoxy substituents modulate lipophilicity and solubility. The sulfonamide group enhances binding affinity to biological targets, such as carbonic anhydrases or tyrosine kinases, via hydrogen-bonding interactions . Synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, akin to methods described for related sulfonamide derivatives .
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-22-14-12-21(13-15-22)27-28-24(20(3)34-27)18-29(25-8-6-7-9-26(25)32-4)35(30,31)23-16-10-19(2)11-17-23/h6-17H,5,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHQSFLOBDAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR), case studies, and data tables.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological properties. Its molecular formula is , and it has a molecular weight of 464.54 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 464.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1114878-24-8 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including potential antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds similar in structure to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests possible anticancer activity. Research on related oxazole derivatives indicates their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For example, quinazolinone derivatives have shown potent inhibitory effects on cancer cell lines by targeting specific signaling pathways involved in tumor growth .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues .
- Receptor Interaction : It may interact with specific receptors or proteins in cancer cells, leading to altered signaling cascades that promote cell death or inhibit proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds helps elucidate the factors contributing to biological activity. For instance, modifications to the sulfonamide group or the introduction of different substituents on the aromatic rings can significantly enhance or reduce activity .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered solubility and bioavailability |
| Substitution on phenyl rings | Enhanced enzyme inhibition |
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study investigating a series of sulfonamide derivatives found that certain modifications led to enhanced selectivity against specific CA isoforms, suggesting a tailored approach to drug design for conditions like glaucoma and epilepsy .
- Case Study 2 : Another research project focused on the anticancer properties of oxazole derivatives demonstrated significant tumor regression in animal models when treated with compounds structurally related to this compound .
Scientific Research Applications
Antiprotozoal Activity
Research has indicated that derivatives of oxazoles, including the target compound, exhibit significant antiprotozoal activity. A study highlighted the effectiveness of oxazole derivatives against protozoan parasites, suggesting potential therapeutic applications in treating diseases such as malaria and leishmaniasis .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
Research into sulfonamide compounds has revealed their anti-inflammatory properties. The presence of the oxazole ring may enhance these effects, providing a dual mechanism of action that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The antimicrobial potential of sulfonamides is well-documented. The incorporation of the methoxy and ethoxy groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antibacterial effects against various pathogens .
Table 1: Summary of Biological Activities
Case Study 1: Antiprotozoal Efficacy
In a controlled study, researchers synthesized several oxazole derivatives, including the target compound, and tested their efficacy against Plasmodium falciparum. Results showed a dose-dependent inhibition of parasite growth, indicating that modifications to the oxazole structure can enhance antimalarial activity.
Case Study 2: Cancer Cell Apoptosis
A recent study evaluated the effects of sulfonamide derivatives on various cancer cell lines, including breast and lung cancer. The target compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis rates compared to untreated controls.
Case Study 3: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human fibroblast cells stimulated with TNF-alpha. The results indicated a marked decrease in pro-inflammatory cytokine production, suggesting a potential therapeutic role in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is compared to three classes of sulfonamide derivatives (Table 1):
Table 1: Structural Comparison with Analogous Sulfonamides
Key Observations :
- Oxazole vs.
- Substituent Effects : The ethoxy and methoxy groups in the target compound increase electron-donating capacity compared to halogenated derivatives (e.g., BP 27791), which may alter binding kinetics in hydrophobic pockets .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical and Spectroscopic Data
| Property | Target Compound (Predicted) | Triazole-thiones [7–9] | N-(4-Methoxyphenyl)benzenesulfonamide | Halogenated Sulfonamides |
|---|---|---|---|---|
| Solubility | Moderate (DMSO) | Low (aqueous media) | High (polar solvents) | Low (organic solvents) |
| IR ν(C=O) (cm⁻¹) | — | Absent (converted to thione) | 1663–1682 (amide C=O) | — |
| IR ν(S=O) (cm⁻¹) | ~1350–1360 | ~1350 | 1350–1360 | ~1350 |
| ¹H-NMR (δ ppm) | Aromatic: 6.8–7.5 | Aromatic: 7.0–8.2 | Aromatic: 6.5–7.8 | Aromatic: 7.2–8.0 |
Key Observations :
- IR Spectroscopy : The absence of a C=O stretch in triazole-thiones (due to tautomerization) contrasts with the target compound’s stable oxazole ring, which lacks such tautomeric behavior .
- ¹H-NMR : The target compound’s methoxy and ethoxy groups are expected to produce distinct singlet peaks at ~3.8–4.3 ppm, differing from halogenated analogs (e.g., BP 27791), which show upfield shifts for fluorine substituents .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., oxazole substitution pattern) and detect impurities .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic distribution .
- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in analogous sulfonamide derivatives .
How can researchers optimize the synthetic yield of the oxazole core under varying reaction conditions?
Q. Advanced Research Focus
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve oxazole ring closure compared to non-polar alternatives .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces side reactions (e.g., over-oxidation) .
What computational methods are used to predict this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular docking : Assess binding affinity to target proteins (e.g., COX-2) using software like AutoDock Vina, referencing crystal structures of similar sulfonamides .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and topological polar surface area .
- DFT calculations : Analyze electron density maps to predict reactive sites for derivatization .
How do structural modifications (e.g., methoxy vs. ethoxy groups) impact this compound’s bioactivity?
Q. Advanced Research Focus
- Steric effects : Bulkier substituents (e.g., ethoxy) may hinder binding to narrow enzymatic pockets, as seen in sulfonamide-based kinase inhibitors .
- Electronic effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization in oxazole rings, altering redox potential .
- Comparative studies : Synthesize analogs with systematic substitutions and test in parallel bioassays (e.g., antimicrobial or anticancer screens) .
What strategies mitigate degradation during long-term storage of this compound?
Q. Basic Research Focus
- Temperature control : Store at –20°C in amber vials to prevent photodegradation of the oxazole and sulfonamide moieties .
- Desiccants : Use silica gel to avoid hydrolysis of the sulfonamide group in humid environments .
- Stability assays : Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Knockout models : Use CRISPR-Cas9 to silence target genes in cell lines and assess phenotypic rescue .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
- Metabolomic profiling : Track downstream metabolic changes via LC-MS/MS in treated vs. control samples .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for cost-effective scaling .
- Reagent compatibility : Substitute hygroscopic reagents (e.g., NaH) with stable alternatives to avoid moisture sensitivity .
- Process optimization : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., sulfonylation) .
How do researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Bioavailability studies : Measure plasma concentration profiles via LC-MS to identify absorption barriers .
- Metabolite identification : Use tandem MS to detect inactive or toxic metabolites formed in vivo .
- Formulation tweaks : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability and target delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
